6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one
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Overview
Description
6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one is a chemical compound with the molecular formula C9H7Br2NO and a molecular weight of 304.97 g/mol It is a derivative of tetrahydroquinoline, characterized by the presence of two bromine atoms at positions 6 and 8 on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one typically involves the bromination of 1,2,3,4-tetrahydroquinolin-4-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 8 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to yield tetrahydroquinoline derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline-4-one derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Scientific Research Applications
6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target biomolecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
6-bromo-1,2,3,4-tetrahydroquinoline: A mono-brominated derivative with similar reactivity but different biological activities.
6,8-difluoro-1,2,3,4-tetrahydroquinolin-4-one:
Uniqueness
6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activities. This dual bromination enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .
Properties
CAS No. |
263896-33-9 |
---|---|
Molecular Formula |
C9H7Br2NO |
Molecular Weight |
305 |
Purity |
95 |
Origin of Product |
United States |
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